Chm-fubiata

Description

Properties

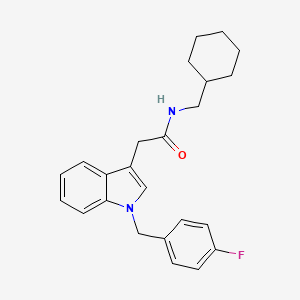

Molecular Formula |

C24H27FN2O |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide |

InChI |

InChI=1S/C24H27FN2O/c25-21-12-10-19(11-13-21)16-27-17-20(22-8-4-5-9-23(22)27)14-24(28)26-15-18-6-2-1-3-7-18/h4-5,8-13,17-18H,1-3,6-7,14-16H2,(H,26,28) |

InChI Key |

AOUXUOYCTNNOND-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of a New Synthetic Cannabinoid: A Technical Overview of CH-FUBIATA

For Immediate Release

HARRISBURG, Pa. – In the ever-shifting landscape of novel psychoactive substances (NPS), a new synthetic cannabinoid known as CH-FUBIATA has been identified, raising concerns within the forensic and public health communities. This technical guide provides an in-depth analysis of the discovery, chemical properties, and probable synthesis pathway of CH-FUBIATA, intended for researchers, scientists, and drug development professionals.

CH-FUBIATA, chemically identified as N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide, is part of a growing class of synthetic cannabinoids designed to circumvent international drug control conventions.[1][2] Its emergence is seen as a response to the class-wide ban on many synthetic cannabinoid structures implemented by China in 2021.[1][2] Like its predecessors, CH-FUBIATA is anticipated to interact with the body's cannabinoid receptors, producing psychoactive effects similar to THC; however, its pharmacological and toxicological profiles remain largely uncharacterized, posing a significant public health risk.[1]

Discovery and Identification

CH-FUBIATA was first reported by the Center for Forensic Science Research and Education (CFSRE) in June 2022. It was identified alongside a related compound, ADB-FUBIATA, in seized drug samples. The discovery was made possible through a combination of advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The identification was confirmed by comparing the analytical data with a reference standard of CH-FUBIATA.

The logical workflow for the discovery and confirmation of a novel psychoactive substance like CH-FUBIATA is a systematic process. It begins with the collection of suspicious materials and progresses through a series of analytical tests to elucidate the chemical structure and confirm its identity.

Chemical and Physical Data

CH-FUBIATA is classified as an indole-3-acetamide synthetic cannabinoid. This class is characterized by an indole core linked to an acetamide group, a structural modification that differentiates it from earlier generations of synthetic cannabinoids featuring carboxamide linkers. This alteration is a deliberate attempt by clandestine chemists to evade existing legislation.

The key chemical and physical properties of CH-FUBIATA are summarized in the table below. This data is crucial for the accurate identification of the compound in forensic laboratories.

| Property | Value | Source |

| IUPAC Name | N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide | |

| Chemical Formula | C₂₃H₂₅FN₂O | |

| Molecular Weight | 364.5 g/mol | |

| Exact Mass [M+H]⁺ | 365.2024 | |

| Appearance | Crystalline Solid | |

| UV λmax | 223 nm | |

| GC-MS Retention Time | 8.44 min | |

| LC-QTOF-MS Ret. Time | 9.50 min |

Probable Synthesis Pathway

While a specific, peer-reviewed synthesis for CH-FUBIATA has not been published, its structure allows for a probable synthetic route to be inferred from established organic chemistry principles and known methods for creating similar indole derivatives. A likely two-step synthesis would involve the N-alkylation of an indole precursor followed by an amide coupling reaction.

The proposed pathway is as follows:

-

N-Alkylation: The synthesis would likely begin with Indole-3-acetic acid. The nitrogen on the indole ring is deprotonated with a suitable base (e.g., Sodium Hydride) and then alkylated with 4-fluorobenzyl bromide to form 1-(4-fluorobenzyl)-1H-indole-3-acetic acid.

-

Amide Coupling: The resulting carboxylic acid is then activated, for example by converting it to an acyl chloride with thionyl chloride, or by using a standard coupling agent (e.g., TBTU). This activated intermediate is then reacted with cyclohexylamine to form the final product, CH-FUBIATA, via nucleophilic acyl substitution.

Experimental Protocols for Identification

The identification of CH-FUBIATA relies on precise analytical methodologies. The protocols outlined below are based on those published by the CFSRE.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilution of the sample material in methanol.

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.

-

Carrier Gas: Helium at a flow rate of 1.46 mL/min.

-

Temperatures:

-

Injection Port: 265 °C

-

Transfer Line: 300 °C

-

MS Source: 230 °C

-

-

Injection: Splitless injection.

-

MS Parameters: Mass scan range of 40-550 m/z.

-

Expected Retention Time: 8.44 minutes.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Sample Preparation: Dilution in methanol, followed by a 1:100 dilution of the GC-MS sample in the mobile phase.

-

Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC, or equivalent.

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar.

-

Mobile Phase:

-

A: Ammonium formate (10 mM, pH 3.0)

-

B: Methanol/acetonitrile (50:50)

-

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 95% A and 5% B, transition to 5% A and 95% B over 13 minutes, then return to initial conditions at 15.5 minutes.

-

Temperatures:

-

Autosampler: 15 °C

-

Column Oven: 30 °C

-

Source Heater: 600 °C

-

-

Injection Volume: 10 µL.

-

QTOF Parameters:

-

TOF MS Scan Range: 100-510 Da

-

Fragmentation: Collision Energy Spread (35±15 eV)

-

MS/MS Scan Range: 50-510 Da

-

-

Expected Retention Time: 9.50 minutes.

Conclusion and Future Outlook

CH-FUBIATA represents the continuing evolution of synthetic cannabinoids, engineered to stay ahead of legislative controls. While its discovery is a testament to the capabilities of modern forensic science, the lack of pharmacological data presents a clear and present danger. Further research into the in vitro and in vivo effects of CH-FUBIATA is critical to understanding its potential for abuse and harm. The data and protocols presented in this guide are intended to aid the scientific and law enforcement communities in the rapid identification and characterization of this and other emerging synthetic cannabinoids.

References

Unraveling the Pharmacological Profile of CHM-FUBIATA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHM-FUBIATA is a novel synthetic cannabinoid, part of an emerging class of psychoactive substances designed to circumvent existing regulations.[1][2] This technical guide synthesizes the currently available, albeit limited, scientific knowledge on the pharmacological properties of this compound. Due to its recent emergence, comprehensive in-vivo and in-vitro pharmacological data remains scarce.[1][2] However, initial metabolic profiling studies have begun to shed light on its biotransformation. This document presents a detailed analysis of its known metabolic pathways, physicochemical properties, and a hypothesized mechanism of action based on structurally related compounds. All quantitative data is presented in structured tables, and key experimental protocols and conceptual frameworks are visualized using diagrams.

Introduction

This compound, chemically identified as N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide, is classified as a synthetic cannabinoid.[1] It has appeared in the recreational drug market, likely as a replacement for recently banned substances. Like other synthetic cannabinoids, it is anticipated to mimic the psychoactive effects of delta-9-tetrahydrocannabinol (THC), the primary active component of cannabis. However, the specific activity, potency, and toxicity of this compound are largely undetermined, posing a significant challenge to public health and forensic science. This guide aims to provide a foundational understanding of this compound for the scientific community.

Physicochemical Properties

A summary of the basic chemical and physical data for this compound is provided in the table below. This information is crucial for its analytical identification and for understanding its potential interactions.

| Property | Value | Reference |

| Chemical Formula | C23H25FN2O | |

| Molecular Weight | 364.5 g/mol | |

| IUPAC Name | N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide | |

| Appearance | Plant-Like Material |

Pharmacodynamics: A Hypothesized Mechanism of Action

Direct studies on the binding affinity and functional activity of this compound at cannabinoid receptors (CB1 and CB2) are not yet published. However, its structural classification as a synthetic cannabinoid strongly suggests that it acts as an agonist at these receptors. The psychoactive effects of similar compounds are primarily mediated by their interaction with the CB1 receptor in the central nervous system.

A structurally similar compound, ADB-FUBIATA, has been shown to be a potent and selective agonist for the human CB1 receptor (hCB1), with an EC50 of 635 nM and an Emax of 141% relative to the reference agonist CP55,940. ADB-FUBIATA displayed almost no activity at the CB2 receptor, indicating high selectivity. Given the structural similarities, it is plausible that this compound also functions as a potent CB1 receptor agonist.

The proposed signaling pathway following CB1 receptor activation by a synthetic cannabinoid like this compound is depicted below.

Pharmacokinetics: In Vitro Metabolic Profiling

The primary source of pharmacological data for this compound comes from an in-vitro study investigating its phase I metabolism.

Experimental Protocol: In Vitro Metabolism Study

The methodology employed in the metabolic profiling of this compound is summarized below.

Metabolic Pathways and Major Metabolites

The in-vitro study revealed that this compound undergoes metabolism primarily through hydroxylation and N-dealkylation . The most abundant metabolite identified was CF15 , which is hydroxylated at the cyclohexane moiety. This finding suggests that CF15 could serve as a key biomarker for detecting this compound consumption in urinalysis.

The primary metabolic transformations are illustrated in the diagram below.

Toxicology

There is currently no published data on the toxicology of this compound. However, synthetic cannabinoids as a class have been associated with a range of adverse events, including fatalities. The toxicological profile of this compound remains a critical area for future research.

Conclusion and Future Directions

The pharmacological understanding of this compound is in its infancy. While in-vitro metabolic studies have provided initial insights into its biotransformation, a comprehensive assessment of its pharmacodynamics and toxicology is urgently needed. Future research should prioritize:

-

Receptor Binding and Functional Assays: To determine the binding affinity and efficacy of this compound at CB1 and CB2 receptors.

-

In Vivo Studies: To investigate the pharmacokinetic profile, behavioral effects, and toxicity in animal models.

-

Identification of Additional Metabolites: To develop a more complete picture of its metabolic fate.

-

Development of Analytical Methods: To enable the robust detection of this compound and its metabolites in biological samples for clinical and forensic purposes.

This guide serves as a starting point for researchers and professionals working to characterize the risks associated with this emerging synthetic cannabinoid. The limited data underscores the need for continued vigilance and research in the dynamic landscape of new psychoactive substances.

References

Unraveling the Binding Affinity of Chm-fubiata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of receptor binding affinity is a cornerstone of modern pharmacology and drug discovery. Understanding the intricate dance between a ligand and its receptor is paramount in developing novel therapeutics with high specificity and efficacy. This technical guide delves into the core principles and methodologies for investigating the binding affinity of the Chm-fubiata receptor, a novel target of significant interest in current research.

This document provides a comprehensive overview of the experimental protocols, data analysis, and visualization of signaling pathways pertinent to this compound. The information presented herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret binding affinity studies, ultimately accelerating the drug development process.

Quantitative Analysis of Ligand-Receptor Interactions

The affinity of a ligand for its receptor is a measure of the strength of their interaction. This is typically quantified by equilibrium dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of various investigational compounds for the this compound receptor.

| Compound | Ki (nM) | Kd (nM) | IC50 (nM) | Assay Type | Radioligand |

| Compound A | 1.5 ± 0.2 | 2.1 ± 0.3 | 3.5 ± 0.4 | Radioligand Binding | [3H]-Ligand X |

| Compound B | 10.2 ± 1.1 | 12.5 ± 1.5 | 18.9 ± 2.1 | Competition Assay | [3H]-Ligand X |

| Compound C | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.9 ± 0.3 | Surface Plasmon Resonance | - |

| Fubiata-alpha | 25.6 ± 3.4 | 30.1 ± 4.2 | 45.3 ± 5.6 | Radioligand Binding | [125I]-Fubiata-beta |

| Fubiata-beta | 5.3 ± 0.7 | 7.8 ± 0.9 | 11.2 ± 1.3 | Homologous Competition | [125I]-Fubiata-beta |

Experimental Protocols: A Step-by-Step Approach

Accurate and reproducible data are the bedrock of any scientific investigation. The following sections detail the methodologies for key experiments in the study of this compound receptor binding.

Radioligand Binding Assay

This technique is a widely used method to determine the affinity and density of receptors in a given tissue or cell preparation.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the this compound receptor in a cold buffer solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet multiple times with a fresh buffer to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a reaction tube, add the prepared membranes, a known concentration of a radiolabeled ligand (e.g., [3H]-Compound A), and varying concentrations of the unlabeled test compound.

-

Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters quickly with a cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.

-

Chip Preparation:

-

Immobilize the purified this compound receptor onto the surface of a sensor chip.

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Inject the receptor solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active sites using ethanolamine.

-

-

Binding Measurement:

-

Flow a solution containing the analyte (ligand) over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound analyte.

-

After the association phase, switch to a buffer-only flow to monitor the dissociation of the ligand-receptor complex.

-

-

Data Analysis:

-

Analyze the association and dissociation curves to determine the on-rate (ka) and off-rate (kd) constants.

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

-

Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations depict the signaling pathway of the this compound receptor and the workflow of a typical binding affinity study.

Caption: The this compound receptor signaling cascade upon ligand binding.

Caption: A generalized workflow for determining receptor binding affinity.

In-Vitro Activity of Chm-fubiata: A Technical Overview

Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data on the in-vitro cannabinoid receptor binding affinity and functional activity of Chm-fubiata. While its metabolic profile has been partially characterized, key metrics such as CB1 and CB2 receptor affinity (Ki) and potency (EC50) remain undetermined. This document summarizes the available information and provides generalized protocols and pathway diagrams relevant to the in-vitro analysis of synthetic cannabinoids of this class.

Introduction to this compound

This compound (also known as CH-FUBIATA) is a synthetic cannabinoid characterized by an indole-3-acetamide structure. It is structurally analogous to other synthetic cannabinoids, suggesting it likely interacts with the cannabinoid receptors CB1 and CB2. However, reports indicate that indole-3-acetamide derivatives may exhibit lower affinities for these receptors compared to their indole-3-carboxamide counterparts.

In-Vitro Metabolism of CH-FUBIATA

The primary in-vitro data available for CH-FUBIATA pertains to its phase I metabolism. A study utilizing human liver microsomes (HLM) identified several metabolites, indicating that the compound is subject to oxidative metabolism.

| Metabolite ID | Metabolic Reaction | Position of Modification | Relative Abundance |

| CF15 | Hydroxylation | Cyclohexane | Most abundant |

| - | Hydroxylation | Indole/Adjacent Methylene | Observed |

| - | N-dealkylation | - | Observed |

This table summarizes qualitative metabolic data. Quantitative kinetic parameters have not been reported.

Generalized Experimental Protocols for In-Vitro Cannabinoid Activity Assessment

The following protocols are generalized methodologies for determining the in-vitro activity of synthetic cannabinoids like this compound.

Cannabinoid Receptor Binding Affinity Assay

This assay determines the affinity of a compound for the CB1 and CB2 receptors.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Scintillation fluid.

-

Microplates and filtration apparatus.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound.

-

Incubate the mixture at 30°C for 90 minutes to allow for competitive binding.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

Cannabinoid Receptor Functional Assay (β-Arrestin Recruitment)

This assay measures the ability of a compound to activate the CB1 or CB2 receptor, leading to the recruitment of β-arrestin 2.

-

Materials:

-

CHO-K1 or HEK293 cells co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 reporter system (e.g., NanoLuc® Binary Technology).

-

Test compound (this compound).

-

Cell culture medium and assay plates.

-

Luminescence detection reagent.

-

Luminometer.

-

-

Procedure:

-

Plate the cells in white, clear-bottom assay plates and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells and incubate at 37°C.

-

Add the luminescence detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

-

Visualizations

The following diagrams illustrate a generalized workflow for the in-vitro analysis of a synthetic cannabinoid and the canonical cannabinoid receptor signaling pathway.

Structural Analogs of CHM-FUBIATA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHM-FUBIATA, with the formal name N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide, is a synthetic cannabinoid.[1] This technical guide provides an in-depth overview of its structural analogs, focusing on their pharmacological properties, metabolic pathways, and the experimental methodologies used for their characterization. Due to the limited publicly available data on this compound itself, this guide will heavily leverage information from its close structural analogs, primarily ADB-FUBIATA and CH-PIATA, to provide a comprehensive understanding of this class of compounds.

Chemical Structures and Properties

The core structure of these analogs consists of an indole ring, an acetamide linker, and various substituent groups that significantly influence their pharmacological activity.

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide | C24H27FN2O | 378.5 |

| ADB-FUBIATA | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide | C23H26FN3O2 | 395.5 |

| CH-PIATA | N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide | C23H34N2O | 354.5 |

Pharmacological Activity

The primary mechanism of action for synthetic cannabinoids is through the activation of cannabinoid receptors CB1 and CB2. The potency and efficacy of these compounds are critical determinants of their physiological effects.

Cannabinoid Receptor Activation

| Compound | Receptor | Potency (EC50) | Efficacy (Emax) |

| ADB-FUBIATA | CB1 | 635 nM | 141% (relative to CP55,940)[2][3] |

| CB2 | Almost inactive[2][4] | - | |

| CH-PIATA | CB1 & CB2 | Weak activity with signs of antagonism | - |

| ADB-FUBICA (a related carboxamide analog) | CB1 | 2.6 nM | - |

| CB2 | 3.0 nM | - |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a biological response halfway between the baseline and the maximum. A lower EC50 value indicates a higher potency.

Emax (maximum effect) represents the maximum response achievable by a drug.

The data indicates that ADB-FUBIATA is a potent and full agonist at the CB1 receptor, with significantly lower activity at the CB2 receptor. In contrast, CH-PIATA exhibits weak activity at both receptors. The high potency of the related compound ADB-FUBICA at both CB1 and CB2 receptors highlights how small structural modifications can dramatically alter pharmacological profiles.

Signaling Pathways

The activation of the CB1 receptor by synthetic cannabinoids initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling of the receptor to Gi/o proteins.

References

CHM-FUBIATA: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of CHM-FUBIATA, a synthetic cannabinoid. The information is intended to support research, analytical method development, and forensic applications.

Core Properties of this compound

This compound is an analytical reference standard that is structurally similar to other known synthetic cannabinoids. Its formal name is N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide.

Solubility Data

The solubility of this compound has been determined in several common organic solvents. This information is crucial for the preparation of stock solutions and for designing analytical methodologies. The quantitative solubility data is summarized in the table below.

| Solvent | Solubility |

| DMF (Dimethylformamide) | 30 mg/mL |

| DMSO (Dimethyl sulfoxide) | 30 mg/mL |

| Ethanol | 10 mg/mL |

Data sourced from Cayman Chemical product information.[1]

Stability Profile

The stability of this compound is a critical parameter for ensuring the accuracy of analytical results and for determining appropriate storage and handling conditions.

| Condition | Stability |

| Storage at -20°C | ≥ 4 years |

Data sourced from Cayman Chemical product information.[1]

General Considerations for Stability:

While specific data on the degradation of this compound under various conditions is limited, synthetic cannabinoids as a class are known to be susceptible to degradation through several pathways, including exposure to light, heat, and oxidation. It is therefore recommended to store this compound protected from light and at the recommended temperature of -20°C to ensure its integrity over time.

Degradation Pathways

The metabolic degradation of this compound has been studied in vitro. These pathways are important for understanding its pharmacological effects and for identifying metabolites in biological samples.

Metabolic Degradation

In vitro studies using human liver microsomes have shown that this compound is metabolized primarily through two pathways:

-

Hydroxylation: The addition of a hydroxyl group to the molecule.

-

N-dealkylation: The removal of an alkyl group from the nitrogen atom.

The most abundant metabolite identified is CF15, which is hydroxylated at the cyclohexane moiety.

Experimental Protocols

Detailed analytical methods are essential for the accurate identification and quantification of this compound. The following protocols are based on established forensic laboratory procedures.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilution in methanol.

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.

-

Carrier Gas: Helium with a flow rate of 1.46 mL/min.

-

Temperatures:

-

Injection Port: 265 °C

-

-

Injection Parameters: Splitless injection.

-

MS Parameters:

-

Mass Scan Range: 40-550 m/z

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Sample Preparation: Dilution in methanol followed by a 1:100 dilution of the GC-MS sample in the mobile phase.

-

Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC, or equivalent.

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar.

-

Mobile Phase:

-

A: Ammonium formate (10 mM, pH 3.0)

-

B: Methanol/acetonitrile (50:50)

-

-

Flow Rate: 0.4 mL/min

-

Gradient: Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min.

-

Temperatures:

-

Autosampler: 15 °C

-

Column Oven: 30 °C

-

Source Heater: 600 °C

-

-

Injection Volume: 10 µL

-

QTOF Parameters:

-

TOF MS Scan Range: 100-510 Da

-

Fragmentation: Collision Energy Spread (35±15 eV)

-

MS/MS Scan Range: 50-510 Da

-

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of a sample suspected of containing this compound.

References

Toxicological Profile of CHM-FUBIATA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

CHM-FUBIATA is a synthetic cannabinoid, a class of novel psychoactive substances (NPS) designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. As a relatively new compound, comprehensive toxicological data for this compound is limited. This document provides a detailed overview of the current scientific understanding of this compound, focusing on its chemical properties, metabolic fate, and analytical detection methods. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand the potential risks associated with this compound. The toxicological effects described are largely based on the known class effects of synthetic cannabinoids, as specific quantitative toxicity studies on this compound are not yet available in the public domain.

Chemical and Physical Properties

This compound is an analytical reference standard that is structurally similar to other known synthetic cannabinoids.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide | [1] |

| Synonyms | CH-FUBIACA | [2] |

| CAS Number | 922092-52-2 | [1] |

| Molecular Formula | C₂₄H₂₇FN₂O | [1] |

| Molecular Weight | 378.5 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥98% (as an analytical standard) | |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml |

Metabolism

The metabolism of synthetic cannabinoids is a critical factor in understanding their duration of action and for developing effective methods for their detection in biological samples. In vitro studies using human liver microsomes have been conducted to elucidate the metabolic pathways of this compound.

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

The phase I metabolism of this compound has been investigated using pooled human liver microsomes. A typical experimental protocol is as follows:

-

Incubation: this compound (10 μmol/L) is incubated with human liver microsomes (HLMs) for 1 hour at 37°C. The incubation mixture contains an NADPH regenerating system to support the activity of cytochrome P450 enzymes.

-

Sample Preparation: Following incubation, the reaction is quenched, and the samples are diluted.

-

Analysis: The diluted samples are then analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites.

Metabolic Pathways

The primary metabolic pathways for this compound are hydroxylation and N-dealkylation. The most abundant metabolite identified in vitro is CF15, which is hydroxylated on the cyclohexane moiety.

Metabolic Pathway of this compound

Caption: Phase I metabolic pathways of this compound.

Summary of Metabolites

| Metabolite ID | Biotransformation | Abundance | Recommended for Urinalysis |

| CF15 | Hydroxylation (cyclohexane) | Most abundant | Yes |

| - | N-dealkylation | Minor | Not specified |

Analytical Detection

The identification of this compound in seized materials and biological samples is crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are standard analytical techniques for its detection.

Experimental Protocols for Detection

Workflow for Analytical Detection of this compound

Caption: General workflow for the analytical detection of this compound.

GC-MS Parameters

| Parameter | Value |

| Instrument | Agilent 5975 Series GC/MSD System |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |

| Carrier Gas | Helium (Flow: 1.46 mL/min) |

| Injection Port Temp. | 265 °C |

| Transfer Line Temp. | 300 °C |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Oven Program | 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min |

| Injection Type | Splitless |

| Injection Volume | 1 µL |

| Mass Scan Range | 40-550 m/z |

| Retention Time | 8.44 min |

Source: Center for Forensic Science Research & Education

LC-QTOF-MS Parameters

Detailed parameters for LC-QTOF-MS analysis can be found in specialized forensic science literature. The method generally involves a C18 column with a gradient elution using mobile phases such as ammonium formate and methanol.

Toxicological Profile

Disclaimer: There is a significant lack of specific quantitative toxicological data (e.g., LD50, IC50) for this compound in publicly available scientific literature. The following information is based on the known toxic effects of the broader class of synthetic cannabinoids.

Synthetic cannabinoids are known to be agonists of the cannabinoid receptors CB1 and CB2. However, many synthetic cannabinoids exhibit higher binding affinities for these receptors compared to THC, which may contribute to their more severe and unpredictable toxic effects.

Expected Pharmacological Effects

As a synthetic cannabinoid, this compound is expected to produce psychoactive effects similar to THC. These effects are mediated by the activation of CB1 receptors in the central nervous system.

Adverse Effects and Toxicity

The use of synthetic cannabinoids has been associated with a wide range of adverse health effects, which can be severe and life-threatening. These include:

-

Cardiovascular: Tachycardia, hypertension, myocardial infarction, and stroke.

-

Neurological: Agitation, anxiety, paranoia, psychosis, seizures, and cognitive impairment.

-

Gastrointestinal: Nausea and vomiting.

-

Renal: Acute kidney injury.

-

Other: Hyperthermia, rhabdomyolysis.

Numerous case reports have documented fatalities associated with the use of synthetic cannabinoids.

Potential Signaling Pathways in Synthetic Cannabinoid Toxicity

References

Technical Whitepaper on CHM-FUBIATA: Current Scientific Understanding and Forensic Analysis

Disclaimer: This document provides a summary of the currently available scientific and technical information regarding CHM-FUBIATA. It is intended for researchers, scientists, and drug development professionals. The information contained herein indicates that this compound is a synthetic cannabinoid and a new psychoactive substance (NPS). There is no evidence in the current scientific literature to support any therapeutic applications for this compound. Its primary context in published research is forensic toxicology and analytical chemistry.

Introduction

This compound is classified as a synthetic cannabinoid, a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] These substances have been reported to cause psychoactive effects and have been associated with adverse events, including fatalities.[1][2] this compound has emerged in the recreational drug market, likely to circumvent regulations on controlled substances.[1] As of current knowledge, the activity, potency, and toxicity of this compound are not well understood.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below. This information is critical for its analytical identification.

| Property | Value | Citation(s) |

| Chemical Name | N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide | |

| Chemical Formula | C₂₃H₂₅FN₂O | |

| Molecular Weight | 364.5 g/mol | |

| Molecular Ion [M+] | 364 | |

| Exact Mass [M+H]⁺ | 365.2024 | |

| Class | Synthetic Cannabinoid | |

| Appearance | Plant-Like Material (as reported in samples) |

Metabolism of this compound

Understanding the metabolism of this compound is crucial for detecting its use through urinalysis. In vitro studies using human liver microsomes have identified the primary metabolic pathways.

The metabolism of this compound primarily occurs through two main processes:

-

Hydroxylation: The addition of a hydroxyl (-OH) group.

-

N-dealkylation: The removal of an alkyl group from a nitrogen atom.

The most abundant metabolite identified in these studies is CF15, which is hydroxylated at the cyclohexane moiety. This metabolite is recommended as a biomarker for urinalysis to confirm the intake of this compound.

Experimental Protocols

The following protocols are based on methodologies used for the in vitro metabolic profiling of this compound.

4.1 In Vitro Metabolic Profiling using Human Liver Microsomes

This protocol outlines the procedure for identifying the phase I metabolites of this compound.

-

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Methanol

-

Acetonitrile

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding this compound to the mixture to a final concentration of 10 µmol/L.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the sample to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites.

-

Conclusion

This compound is a recently identified synthetic cannabinoid with no known therapeutic applications. The scientific literature is focused on its detection in seized materials and the characterization of its metabolic pathways for forensic purposes. Further research is needed to determine its pharmacological and toxicological profile. Professionals in the field of drug development should be aware of such emerging psychoactive substances, but at present, this compound is not a candidate for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Chm-fubiata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chm-fubiata is a synthetic cannabinoid that has been identified in the recreational drug market.[1] As with many designer drugs, its pharmacological and toxicological properties are not well-documented, making its detection and quantification critical for forensic, clinical, and research purposes. This document provides detailed protocols for the sample preparation and analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Structurally similar synthetic cannabinoids include CH-PIATA and ADB-FUBIATA.[1] The methods described herein are based on established procedures for synthetic cannabinoids and can be adapted for this compound and its analogs.

Analytical Approach

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of synthetic cannabinoids in seized materials and biological samples.[2][3] The protocols provided cover sample preparation from different matrices, including pure materials, herbal mixtures, and biological fluids.

I. Qualitative Analysis of this compound Standard

A straightforward approach for the identification of this compound in a pure or semi-pure sample involves dilution in a suitable organic solvent followed by direct GC-MS analysis.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the this compound reference standard in methanol at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL in methanol.[1]

-

GC-MS Parameters: The following parameters have been successfully used for the analysis of this compound:

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow of 1.46 mL/min.

-

Injection Port Temperature: 265 °C.

-

Injection Mode: Splitless, 1 µL injection volume.

-

Oven Temperature Program: Initial temperature of 50 °C, ramp at 30 °C/min to 340 °C and hold for 2.3 minutes.

-

Transfer Line Temperature: 300 °C.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Mass Scan Range: 40-550 m/z.

-

-

Expected Results: Under these conditions, this compound has a retention time of approximately 8.44 minutes. Identification is confirmed by comparing the retention time and mass spectrum of the sample to a certified reference material.

II. Quantitative Analysis from Complex Matrices

For the analysis of this compound in complex matrices such as herbal mixtures, blood, or urine, a more extensive sample preparation is required to remove interfering substances. The following are generalized protocols that can be adapted for this compound.

A. Extraction from Herbal Mixtures

Experimental Protocol:

-

Homogenization: Finely grind the herbal material to a homogenous powder.

-

Extraction:

-

Accurately weigh 50-100 mg of the homogenized sample into a centrifuge tube.

-

Add 5 mL of methanol.

-

Vortex for 2 minutes, then sonicate for 10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

Analysis: Dilute the filtered extract as necessary with methanol to bring the analyte concentration within the calibration range of the instrument and inject 1 µL into the GC-MS system.

B. Solid-Phase Extraction (SPE) from Blood or Serum

Experimental Protocol:

-

Sample Pre-treatment:

-

To 1 mL of whole blood or serum in a glass tube, add an appropriate internal standard.

-

Add 2 mL of acetonitrile to precipitate proteins.

-

Vortex thoroughly and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

-

SPE Procedure:

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes with 3 mL of ethyl acetate into a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 50-100 µL of ethyl acetate or methanol.

-

-

Analysis: Transfer the reconstituted sample to an autosampler vial and inject 1 µL into the GC-MS.

C. Liquid-Liquid Extraction (LLE) from Urine

Experimental Protocol:

-

Hydrolysis (for conjugated metabolites):

-

To 2 mL of urine, add an appropriate internal standard.

-

Add 200 µL of β-glucuronidase solution.

-

Incubate at 60°C for 1-2 hours to hydrolyze glucuronide conjugates.

-

Allow the sample to cool to room temperature.

-

-

Extraction:

-

Adjust the pH of the sample to approximately 9-10 with a suitable buffer or base.

-

Add 5 mL of a non-polar organic solvent such as a hexane:ethyl acetate mixture (9:1 v/v).

-

Vortex or mechanically shake for 15-20 minutes.

-

Centrifuge to separate the layers.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 50-100 µL of ethyl acetate or methanol.

-

-

Analysis: Transfer the reconstituted sample to an autosampler vial and inject 1 µL into the GC-MS.

Data Presentation

While specific quantitative validation data for this compound is not widely available, the following tables present typical validation parameters and concentration ranges observed for other potent synthetic cannabinoids, which can be expected to be similar for a validated this compound method.

Table 1: Example GC-MS/MS Method Validation Parameters for Synthetic Cannabinoids in Blood.

| Parameter | 5F-CUMYL-PICA | 5F-MDMB-PICA |

| Linear Range (ng/mL) | 0.5 - 500 | 0.5 - 500 |

| Limit of Detection (LOD) (ng/mL) | 0.1 | 0.11 |

| Limit of Quantitation (LOQ) (ng/mL) | 0.50 | 0.50 |

| Intra-assay Precision (CV%) | 5.8 - 7.7 | 4.6 - 7.7 |

| Inter-assay Precision (CV%) | 6.4 - 8.3 | 6.4 - 8.3 |

| Intra-assay Accuracy (bias%) | 2.4 - 5.5 | 2.4 - 5.5 |

| Inter-assay Accuracy (bias%) | 3.9 - 7.3 | 3.9 - 7.3 |

| Recovery (%) | ~85 (SPE) | ~85 (SPE) |

Data adapted from a study on 5F-CUMYL-PICA and 5F-MDMB-PICA for illustrative purposes.

Table 2: Example Concentrations of Synthetic Cannabinoids in Seized Herbal Materials.

| Cannabinoid | Lowest Concentration (mg/g) | Highest Concentration (mg/g) |

| AB-FUBINACA | 0.0015 | 0.118 |

| AB-CHMINACA | 0.00065 | 0.037 |

| XLR-11 | 0.0179 | 0.192 |

Data from a study on seized materials for illustrative purposes.

Visualizations

Experimental Workflow for GC-MS Analysis of this compound from Biological Matrices

Caption: Workflow for this compound analysis.

Signaling Pathway of Synthetic Cannabinoids

Caption: Cannabinoid receptor signaling.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Chm-fubiata in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Chm-fubiata in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research applications.

Introduction

This compound is a synthetic cannabinoid that has been identified in the recreational drug market.[1] As with other novel psychoactive substances, there is a need for reliable analytical methods to quantify this compound in biological matrices to understand its pharmacokinetics, pharmacodynamics, and potential for toxicity. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the bioanalysis of such compounds.[2] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, along with performance characteristics of the validated method.

Experimental

Materials and Reagents

-

This compound reference standard (Cayman Chemical or equivalent)

-

This compound-d5 (internal standard, IS)

-

LC-MS/MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)

-

Formic acid (99% purity, Sigma-Aldrich or equivalent)

-

Human plasma (drug-free, pooled)

Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d5, 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: Shimadzu Nexera XR UHPLC or equivalent[3]

-

Column: Phenomenex Kinetex C18 (50 mm x 2.1 mm, 2.6 µm) or equivalent[1]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0.0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 30% B

-

3.6-5.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

-

System: SCIEX Triple Quad™ 5500 or equivalent

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 379.2 | 224.1 | 35 |

| This compound-d5 (IS) | 384.2 | 229.1 | 35 |

Results and Discussion

The LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The method demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low: 0.3 ng/mL, Mid: 3 ng/mL, High: 80 ng/mL). The results are summarized in Table 1. All values were within the acceptable limits of ±15% (±20% for the LLOQ).

Table 1: Intra- and Inter-Day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV, n=6) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV, n=18) | Inter-Day Accuracy (%Bias) |

| LLOQ | 0.1 | 8.5 | -4.2 | 11.2 | -2.8 |

| Low | 0.3 | 6.8 | 2.5 | 8.1 | 4.1 |

| Mid | 3 | 4.2 | -1.1 | 5.9 | 1.7 |

| High | 80 | 3.5 | 3.6 | 4.7 | 2.9 |

Recovery

The extraction recovery of this compound from human plasma was determined at three QC concentrations. The results are presented in Table 2.

Table 2: Extraction Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 0.3 | 88.2 |

| Mid | 3 | 91.5 |

| High | 80 | 93.1 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in human plasma.

Caption: Postulated metabolic pathway of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and forensic research. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.

References

Protocol for the Synthesis of Chm-fubiata: A Novel Compound for Research Applications

Disclaimer: The compound "Chm-fubiata" is not found in the currently available scientific literature or chemical databases. The following protocol is a generalized and hypothetical procedure for the synthesis of a novel chemical entity and should be adapted by qualified researchers based on the actual chemical structure of the target molecule. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

Introduction

This document provides a detailed protocol for the laboratory synthesis of the novel compound this compound. The synthesis involves a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to yield the final product. The protocol includes reaction conditions, purification methods, and analytical techniques for characterization.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Catalog Number |

| Starting Material A | ≥98% | Sigma-Aldrich | [Specify] |

| Reagent B | Anhydrous | Acros Organics | [Specify] |

| Solvent C (e.g., THF) | Dry, HPLC Grade | Fisher Scientific | [Specify] |

| Catalyst D | 99.9% trace metals basis | Strem Chemicals | [Specify] |

| Deuterated Solvents (for NMR) | 99.8% D | Cambridge Isotope Laboratories | [Specify] |

Experimental Protocol

The synthesis of this compound is proposed to proceed via a three-step reaction sequence as outlined below.

Diagram of the Synthetic Pathway

Caption: Hypothetical three-step synthesis of this compound.

Step 1: Synthesis of Intermediate 1

-

To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Starting Material A (1.0 eq).

-

Dissolve the starting material in anhydrous Solvent C (100 mL).

-

Add Reagent B (1.1 eq) to the solution, followed by Catalyst D (0.05 eq).

-

Stir the reaction mixture at room temperature (25°C) for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Intermediate 1.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Intermediate 2

-

Dissolve the purified Intermediate 1 (1.0 eq) in Solvent G (80 mL) in a 250 mL round-bottom flask.

-

Add Base F (2.0 eq) and Reagent E (1.2 eq) to the solution.

-

Heat the reaction mixture to 80°C and stir for 6 hours.

-

Monitor the reaction by TLC (3:1 hexanes:ethyl acetate).

-

After completion, cool the reaction to room temperature and dilute with water (100 mL).

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude Intermediate 2 is used in the next step without further purification.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve the crude Intermediate 2 (1.0 eq) in Solvent I (100 mL).

-

Add Acid H (3.0 eq) and heat the mixture to 50°C for 24 hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the final product with ethyl acetate (3 x 100 mL).

-

The combined organic layers are dried, filtered, and concentrated.

-

The final product, this compound, is purified by preparative High-Performance Liquid Chromatography (HPLC).

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | [Provide expected chemical shifts, multiplicities, and integrations] |

| ¹³C NMR (100 MHz, CDCl₃) | [Provide expected chemical shifts] |

| HRMS (ESI) | Calculated for CₓHᵧNₐOₙ [M+H]⁺: [value], Found: [value] |

| HPLC Purity | >98% (at 254 nm) |

| Melting Point | [Provide expected range] |

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound.

Diagram of a Hypothetical Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Conclusion

This protocol provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of the novel compound this compound. Researchers should adapt these procedures based on the specific chemical properties of the target molecule. Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the final compound before its use in biological or pharmacological studies.

Application Notes & Protocols for the Detection of Novel Synthetic Compounds (Exemplified by "Chm-fubiata") in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of novel synthetic compounds, such as synthetic cannabinoids or other new psychoactive substances (NPS), presents a significant challenge for toxicological screening and clinical diagnostics. These compounds are often potent, structurally diverse, and rapidly evolving. For the purpose of these application notes, we will use the term "Chm-fubiata" as a placeholder for a representative novel synthetic compound to illustrate the principles and methodologies for its detection and characterization in biological matrices.

The protocols provided herein describe a robust workflow for the sensitive and selective detection of "this compound" using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold-standard analytical technique. Additionally, we will outline a potential signaling pathway that could be modulated by such a compound and provide a framework for its investigation.

I. Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for the validation of an LC-MS/MS method for "this compound" detection in human plasma.

Table 1: Calibration Curve for "this compound" in Human Plasma

| Calibration Level | Concentration (ng/mL) | Mean Peak Area Ratio* | % Accuracy |

|---|---|---|---|

| 1 | 0.1 | 0.0052 | 104.0% |

| 2 | 0.5 | 0.0245 | 98.0% |

| 3 | 1.0 | 0.0510 | 102.0% |

| 4 | 5.0 | 0.2550 | 102.0% |

| 5 | 10.0 | 0.4950 | 99.0% |

| 6 | 50.0 | 2.5100 | 100.4% |

| 7 | 100.0 | 5.0250 | 100.5% |

*Peak area ratio of this compound to its stable isotope-labeled internal standard (SIL-IS).

Table 2: Precision and Accuracy for "this compound" Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 0.1 | 0.098 | 6.5% | 8.2% | 98.0% |

| Low | 0.3 | 0.291 | 5.1% | 6.8% | 97.0% |

| Medium | 7.5 | 7.85 | 3.2% | 4.5% | 104.7% |

| High | 75.0 | 73.8 | 2.8% | 3.9% | 98.4% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

II. Signaling Pathway

Many synthetic cannabinoids act as potent agonists of the cannabinoid receptors, primarily CB1 and CB2. The diagram below illustrates a simplified canonical signaling pathway initiated by the activation of the CB1 receptor, which is highly expressed in the central nervous system.

Caption: Simplified CB1 receptor signaling pathway.

III. Experimental Protocols

Protocol 1: Detection of "this compound" in Human Plasma by LC-MS/MS

This protocol details the procedure for the extraction and quantification of "this compound" from human plasma samples.

1. Materials and Reagents

-

"this compound" analytical standard

-

"this compound-d4" or other suitable stable isotope-labeled internal standard (SIL-IS)

-

LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

-

Formic acid (FA)

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

-

96-well collection plates

-

Centrifuge

-

SPE manifold or automated extraction system

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

2. Experimental Workflow Diagram

Caption: LC-MS/MS sample preparation workflow.

3. Sample Preparation (Solid Phase Extraction)

-

Thaw Samples: Thaw plasma samples, calibrators, and quality controls at room temperature.

-

Aliquot: Aliquot 100 µL of each sample into a 2 mL microcentrifuge tube.

-

Add Internal Standard: Spike all samples (except blanks) with 10 µL of the SIL-IS working solution (e.g., at 50 ng/mL). Vortex briefly.

-

Protein Precipitation: Add 300 µL of ACN containing 0.1% FA. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of MeOH followed by 1 mL of water.

-

Load Sample: Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.

-

Wash: Wash the cartridges with 1 mL of 2% FA in water, followed by 1 mL of MeOH.

-

Elute: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in ACN into a clean collection plate.

-

Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% FA). Vortex and transfer to an autosampler vial.

4. LC-MS/MS Conditions (Example)

-

LC System: High-performance liquid chromatography system.

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 - 0.5 min: 10% B

-

0.5 - 3.0 min: 10% to 95% B

-

3.0 - 3.5 min: 95% B

-

3.5 - 3.6 min: 95% to 10% B

-

3.6 - 5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 355.2 -> 210.1)

-

MRM Transition for SIL-IS: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 359.2 -> 214.1) (Note: Specific MRM transitions must be optimized for the actual compound).

-

5. Data Analysis

-

Integrate the chromatographic peaks for "this compound" and its SIL-IS.

-

Calculate the peak area ratio (Analyte Area / SIL-IS Area).

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

-

Quantify the concentration of "this compound" in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application Note: Chm-fubiata as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chm-fubiata is a synthetic cannabinoid that is structurally related to other known psychoactive compounds.[1] As an analytical reference standard, it is intended for research and forensic applications.[1] Synthetic cannabinoids are known to interact with cannabinoid receptors, primarily CB1 and CB2, which are located in the central nervous system and peripheral tissues, respectively. The activation of these receptors by synthetic cannabinoids can lead to a range of physiological and psychotropic effects.[2] This document provides detailed protocols for the analytical characterization of this compound and an overview of the general signaling pathways associated with synthetic cannabinoids.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its accurate identification and quantification.

| Property | Value | Source |

| CAS Number | 922092-52-2 | [1] |

| Formal Name | N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide | [1] |

| Molecular Formula | C₂₄H₂₇FN₂O | |

| Molecular Weight | 378.5 g/mol | |

| Appearance | A crystalline solid | |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml | |

| UV Lambda Max | 223 nm |

Analytical Protocols

Accurate and validated analytical methods are crucial for the identification and quantification of this compound in various matrices. The following protocols are based on established methods for the analysis of structurally similar synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions to create a series of calibration standards.

-

For seized materials or biological samples, perform an appropriate extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte.

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS analysis.

Instrumentation and Parameters:

| Parameter | Setting |

| Instrument | Agilent 5975 Series GC/MSD System or equivalent |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent |

| Carrier Gas | Helium (Flow: 1.46 mL/min) |

| Injection Port Temp. | 265 °C |

| Transfer Line Temp. | 300 °C |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Oven Program | 50 °C for 0 min, ramp at 30 °C/min to 340 °C, hold for 2.3 min |

| Injection Type | Splitless |

| Injection Volume | 1 µL |

| Mass Scan Range | 40-550 m/z |

Note: The retention time for a closely related compound, CH-FUBIATA, was reported to be approximately 8.44 minutes under these conditions. It is essential to confirm the retention time with a certified reference standard for this compound.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol

LC-QTOF-MS offers high resolution and mass accuracy, making it a powerful tool for the identification and confirmation of this compound.

Sample Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Dilute the stock solution to prepare calibration standards. For complex matrices, a sample clean-up and extraction procedure similar to that for GC-MS is recommended.

-

A final dilution of the extracted sample in the initial mobile phase composition is advisable.

Instrumentation and Parameters:

| Parameter | Setting |

| Instrument | Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium formate, pH 3.0 |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min |

| Autosampler Temp. | 15 °C |

| Injection Volume | 10 µL |

| TOF MS Scan Range | 100-510 Da |

Note: The retention time for a closely related compound, CH-FUBIATA, was reported to be approximately 9.50 minutes under these conditions. Verification with a certified reference standard is crucial.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound are known to act as agonists at cannabinoid receptors, primarily the CB1 receptor, which is a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a cascade of intracellular signaling events.

Caption: General signaling pathway of a synthetic cannabinoid agonist at the CB1 receptor.

Experimental Workflow for In Vitro Metabolism Study

Understanding the metabolism of this compound is critical for interpreting toxicological findings and for identifying unique biomarkers of exposure. A common in vitro method involves incubation with human liver microsomes.

Caption: Workflow for the in vitro metabolism study of this compound.

Conclusion

This compound is a synthetic cannabinoid for which standardized analytical methods are essential for research and forensic purposes. The protocols provided in this application note offer a starting point for the reliable identification and characterization of this compound. Further research is needed to fully elucidate its pharmacological and toxicological properties. The provided workflows and diagrams serve as a guide for investigating its biological activity and metabolic fate.

References

Application Notes and Protocols for the Forensic Toxicological Screening of CHM-FUBIATA

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHM-FUBIATA (N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide) is a synthetic cannabinoid that has emerged in the recreational drug market.[1][2][3] As a substance with potential for abuse and adverse health effects, its detection in biological samples is crucial for forensic toxicology investigations.[1][2] These application notes provide a summary of the available information on this compound, including its chemical properties, metabolism, and analytical methods for its identification. Detailed protocols for sample preparation and analysis are also provided based on established methodologies for synthetic cannabinoids.

Chemical Properties

This compound is an indole-3-acetamide derivative structurally similar to other known synthetic cannabinoids. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide | |

| CAS Number | 922092-52-2 | |

| Molecular Formula | C₂₄H₂₇FN₂O | |

| Formula Weight | 378.5 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml |

Mechanism of Action and Metabolism

As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2, which are primarily located in the central nervous system and the peripheral immune system, respectively. The psychoactive effects of synthetic cannabinoids are mainly mediated through the activation of CB1 receptors.

The metabolism of this compound has been investigated using in vitro human liver microsome studies. The primary metabolic pathways identified are:

-

Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule. For this compound, hydroxylation of the cyclohexane moiety is a major metabolic route.

-

N-dealkylation: The removal of the cyclohexylmethyl group.

The most abundant metabolite identified in these studies is a hydroxylated version of this compound on the cyclohexane ring (CF15), which is recommended as a target for urinalysis.

Below is a diagram illustrating the proposed metabolic pathway of this compound.

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols for Forensic Toxicology Screening

The following are generalized protocols for the detection of this compound in biological samples, based on established methods for synthetic cannabinoids. Validation of these methods for this compound specifically is required.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This protocol is a general procedure and should be optimized for the specific laboratory instrumentation and standards.

-

Sample Pre-treatment: To 1 mL of urine, add 20 µL of β-glucuronidase solution and incubate at 37°C for 1 hour to cleave glucuronide conjugates.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution.

-

Elution: Elute the analytes with 2 mL of a 2% formic acid in methanol solution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific detection and quantification of synthetic cannabinoids and their metabolites.

Instrumentation and Conditions (General Guidance):

| Parameter | Setting |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Note: Specific MRM transitions for this compound and its metabolites need to be determined by infusing pure standards into the mass spectrometer.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the identification of this compound, particularly in seized materials. For biological samples, derivatization may be necessary to improve volatility and chromatographic performance.

Instrumentation and Conditions (Based on available data for qualitative analysis):

| Parameter | Setting |

| GC Column | DB-1 or similar non-polar capillary column (e.g., 12 m x 200 µm x 0.33 µm) |

| Carrier Gas | Helium |

| Oven Program | Start at 150°C, ramp to 300°C at 20°C/min, hold for 5 minutes. |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-550 m/z |

Data Presentation